

insulin degludec mechanism of action

multihexamer formation

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Compound Focus: Insulin Degludec

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Structural & Pharmacokinetic Profile

Feature	Description
Amino Acid Sequence	Same as human insulin but with deletion of Threonine at position B30 (Des-B30) [1] [2].
Modification	A 16-carbon fatty diacid (hexadecanoic diacid) attached to Lysine at position B29 via a glutamic acid spacer [1] [3] [2].
State in Formulation	Exists as dihexamers in the pharmaceutical formulation (containing phenol and zinc) [1] [2].
State after Injection	Forms soluble multihexamer chains (long, filament-like complexes) upon subcutaneous phenol diffusion [1] [3].
Mechanism of Protraction	Slow dissociation of multihexamers into monomers provides a stable, continuous release [1] [2].
Peak Action / Cmax	~10-12 hours post-injection [2].
Half-Life (t1/2)	~17-25 hours, approximately twice as long as insulin glargine [2].

Feature	Description
Duration of Action	Over 24 hours [1].

Comparative Pharmacodynamics & Clinical Outcomes

Parameter	Insulin Degludec	Insulin Glargine	Notes
Intra-individual Variability (CV for GIR-AUC)	20% [2]	82% [2]	In type 1 diabetes under steady-state; lower variability reduces hypoglycemia risk.
Risk of Nocturnal Hypoglycemia	Significantly lower [1]	Higher [1]	Consistent finding in type 2 diabetes clinical trials [1] [2].
Glycemic Control (HbA1c reduction)	Non-inferior [1] [2]	Non-inferior [1] [2]	Comparable efficacy in large clinical program (BEGIN).
Dosing Flexibility	Supported (8-40 hour interval tested) [2]	Standard daily dosing	Due to long half-life and stable action profile [2].

Key Experimental Methods for Analysis

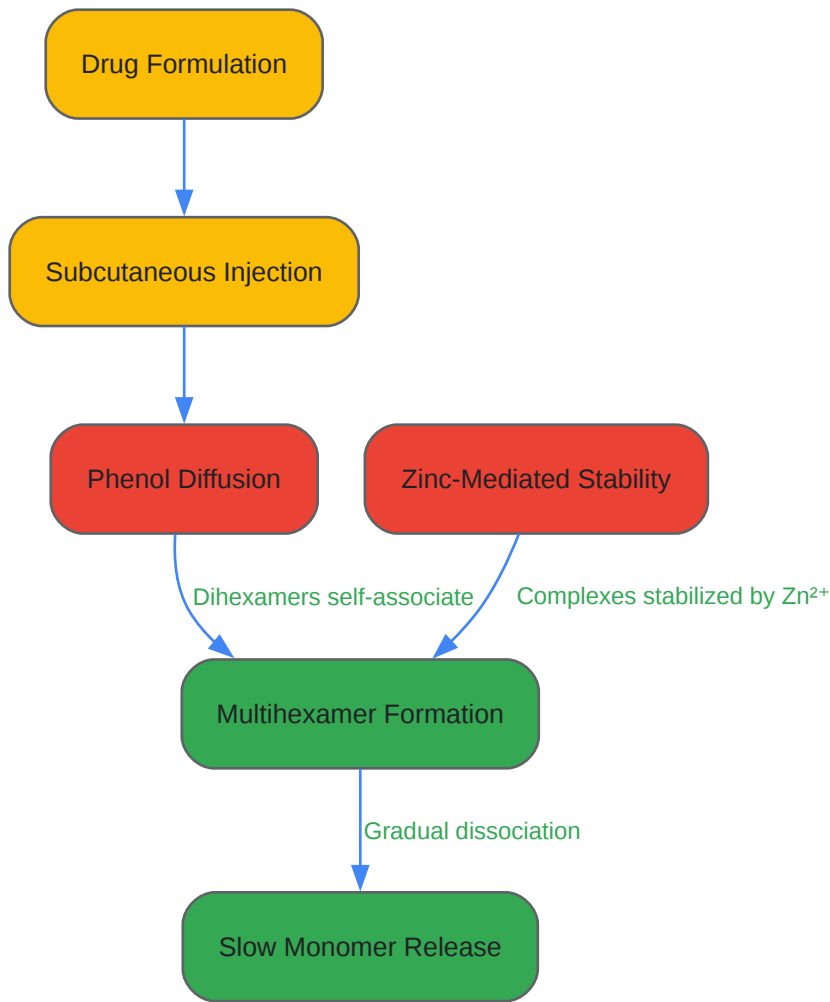
The properties of **insulin degludec** have been characterized using specific, validated laboratory techniques.

Method	Application	Key Findings
Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)	To determine molecular size and self-association state of insulin complexes in solution [3].	Confirmed formation of high molecular mass, filament-like multihexamers upon phenol depletion [3].

Method	Application	Key Findings
Circular Dichroism Spectroscopy (CDS)	To study conformational changes in the insulin hexamer (e.g., T3R3 to T6 states) in response to phenol and zinc concentration [3].	Showed stable T3R3 conformation with phenol/zinc, shifting to T6 with phenol depletion, enabling multihexamer formation [3].
RP-HPLC & SEC-HPLC (Orthogonal Testing)	To assess chemical stability and formation of aggregates under various stress conditions (pH, temperature, oxidation) [4].	Identified vulnerability to oxidation at Cysteine B7 and deamidation at specific asparagine residues [4].
Dynamic Light Scattering (DLS)	To measure particle size distribution and monitor aggregation in solution [4].	Corroborated SEC-HPLC findings on aggregate formation under stress [4].

Mechanism of Action Workflow

The diagram below visualizes the experimental workflow used to elucidate **insulin degludec**'s mechanism, from formulation to subcutaneous action.

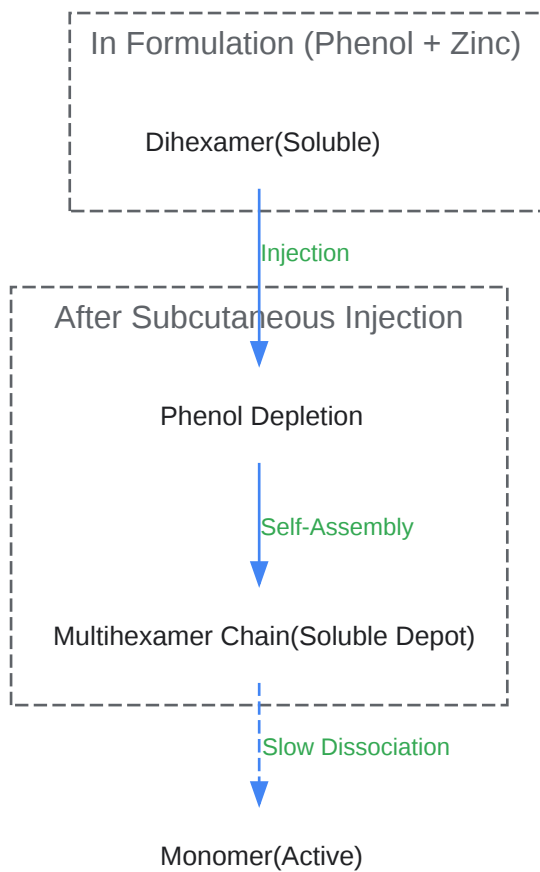


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Experimental workflow for studying **insulin degludec**'s mechanism of action.

Molecular Mechanism of Multihexamer Formation

This diagram illustrates the structural transition of **insulin degludec** from formulation to its protracted action state in the subcutaneous tissue.



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Structural transition of **insulin degludec** leading to protracted action.

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